molecular formula C5H10O3 B6210856 (2R)-2-hydroxypentanoic acid CAS No. 24809-83-4

(2R)-2-hydroxypentanoic acid

Cat. No.: B6210856
CAS No.: 24809-83-4
M. Wt: 118.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Hydroxypentanoic acid, also known as D-2-hydroxyvaleric acid, is a chiral hydroxy acid with the molecular formula C5H10O3. It is an important intermediate in various biochemical pathways and has applications in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

Target of Action

The primary target of (2R)-2-hydroxypentanoic acid, also known as (2R,6R)-hydroxynorketamine (HNK), is the glutamate system . It acts by reducing glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Mode of Action

This compound interacts with its targets by reducing glutamate release . This reduction in glutamate release is achieved through the antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals . This antagonism counteracts the effect of this compound on glutamate release and presynaptic activity .

Biochemical Pathways

The compound affects the glutamate system . It reduces glutamate release, which is associated with decreased synaptic vesicle recycling . This is achieved through the reduction of P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling .

Pharmacokinetics

General pharmacokinetic and pharmacodynamic principles are to a large extent equally applicable to protein and nucleic acid-based drugs as they are to traditional small molecule-based therapeutics .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in glutamate release, which could contribute to its rapid antidepressant action . It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling .

Action Environment

It is known that various factors such as temperature, photoperiod, and flow can influence the response of organisms to chemical stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-2-Hydroxypentanoic acid can be synthesized through several methods, including:

    Enzymatic Reduction: One common method involves the enzymatic reduction of 2-ketopentanoic acid using specific dehydrogenases under mild conditions.

    Chemical Synthesis: Another approach is the chemical reduction of 2-ketopentanoic acid using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically engineered microorganisms that can convert substrates like glucose into the desired product. This method is preferred due to its cost-effectiveness and sustainability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-ketopentanoic acid.

    Reduction: It can be reduced to form 2-pentanol.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed.

Major Products:

    Oxidation: 2-Ketopentanoic acid.

    Reduction: 2-Pentanol.

    Esterification: Various esters depending on the carboxylic acid used.

Scientific Research Applications

(2R)-2-Hydroxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a substrate in metabolic studies to understand enzyme functions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.

Comparison with Similar Compounds

    (2S)-2-Hydroxypentanoic Acid: The enantiomer of (2R)-2-hydroxypentanoic acid, with similar chemical properties but different biological activities.

    2-Hydroxybutanoic Acid: A shorter-chain analog with similar functional groups but different physical and chemical properties.

    2-Hydroxyhexanoic Acid: A longer-chain analog with similar functional groups but different solubility and reactivity.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions with enzymes. This makes it valuable in chiral synthesis and as a research tool in studying stereochemistry and enzyme specificity.

Properties

CAS No.

24809-83-4

Molecular Formula

C5H10O3

Molecular Weight

118.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.